molecular formula C8H15N B12322818 3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)

3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)

Cat. No.: B12322818
M. Wt: 125.21 g/mol
InChI Key: NFZXXFXYXOPLNM-JGVFFNPUSA-N
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Description

3-Azabicyclo[310]hexane,1-(1-methylethyl)-,(1R)-(9CI) is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring systemThe unique structure of 3-azabicyclo[3.1.0]hexane derivatives makes them valuable in the development of pharmaceuticals and other biologically active compounds .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or carboxylic acids, while reduction reactions produce amines or alcohols .

Scientific Research Applications

3-Azabicyclo[3.1.0]hexane derivatives have a wide range of scientific research applications, including:

    Chemistry: Used as building blocks in the synthesis of complex organic molecules.

    Biology: Studied for their interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for their potential as therapeutic agents in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-azabicyclo[3.1.0]hexane derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can act as inhibitors or activators of these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions often include binding to active sites or allosteric sites on the target molecules, resulting in changes in their conformation and function .

Comparison with Similar Compounds

3-Azabicyclo[3.1.0]hexane derivatives can be compared to other bicyclic compounds, such as:

The uniqueness of 3-azabicyclo[3.1.0]hexane derivatives lies in their specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C8H15N/c1-6(2)8-3-7(8)4-9-5-8/h6-7,9H,3-5H2,1-2H3/t7-,8+/m0/s1

InChI Key

NFZXXFXYXOPLNM-JGVFFNPUSA-N

Isomeric SMILES

CC(C)[C@]12C[C@H]1CNC2

Canonical SMILES

CC(C)C12CC1CNC2

Origin of Product

United States

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